molecular formula C18H26N4O2 B5649904 (3R*,4S*)-4-(5-methyl-2-furyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine

(3R*,4S*)-4-(5-methyl-2-furyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine

Cat. No. B5649904
M. Wt: 330.4 g/mol
InChI Key: XIMIXJXMZAEFGJ-HOTGVXAUSA-N
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Description

  • Pyrrolidin-2-ones and their derivatives are considered a promising class of non-aromatic heterocyclic compounds. Their structure is found in many natural products and biologically active molecules, making them significant in medicinal chemistry (Rubtsova et al., 2020).

Synthesis Analysis

  • The synthesis of related pyrrolidin-2-ones involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and 1-amino-2-hydroxypropane or 3-amino 1-hydroxypropane when heated in dioxane (Rubtsova et al., 2020).

Molecular Structure Analysis

  • The structure of synthesized compounds is typically confirmed using 1H NMR spectroscopy and IR spectrometry, revealing characteristic peaks and bands for various functional groups (Rubtsova et al., 2020).

Chemical Reactions and Properties

  • Related compounds exhibit specific reactions based on their molecular structure, such as condensation reactions and interactions with nucleophiles (Sokolov & Aksinenko, 2010).

Physical Properties Analysis

  • The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds. For instance, X-ray crystallographic analyses provide insights into the molecular and crystal structure (Moreno-Suárez et al., 2023).

Chemical Properties Analysis

  • The chemical properties are influenced by the presence of various substituents and functional groups. These properties are often elucidated through spectroscopic methods and reactivity studies (Rubtsova et al., 2020).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-(5-methylfuran-2-yl)pyrrolidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-11-5-7-17(24-11)15-9-22(10-16(15)19)18(23)8-6-14-12(2)20-21(4)13(14)3/h5,7,15-16H,6,8-10,19H2,1-4H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMIXJXMZAEFGJ-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2N)C(=O)CCC3=C(N(N=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@H]2CN(C[C@@H]2N)C(=O)CCC3=C(N(N=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4S*)-4-(5-methyl-2-furyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine

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